7-ブロモ-3-メチル-1H-インドール

概要

説明

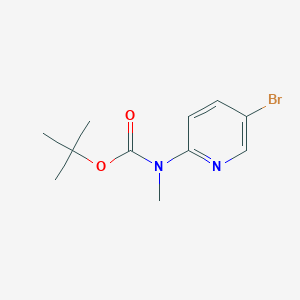

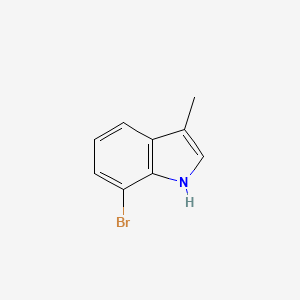

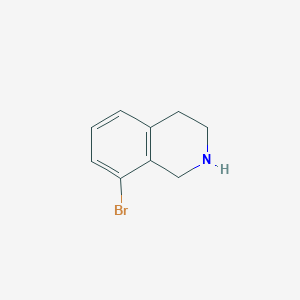

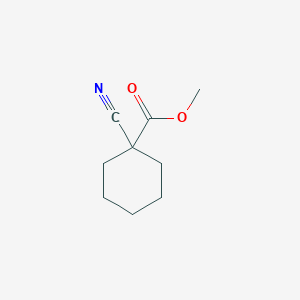

7-Bromo-3-methyl-1H-indole is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and pharmaceuticals. Indoles are heterocyclic structures consisting of a benzene ring fused to a pyrrole ring and are known for their diverse biological activities. The bromine and methyl substituents on the indole core can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of substituted indoles, as seen in the synthesis of a pyrimidine-indole derivative . Similarly, the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride followed by Beckmann rearrangement can yield oxime-substituted indoles . These methods demonstrate the versatility of indole chemistry and the potential pathways for synthesizing 7-Bromo-3-methyl-1H-indole.

Molecular Structure Analysis

The molecular structure of brominated indoles can be characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction . The presence of bromine in the indole ring can influence the electronic distribution and molecular geometry, which can be studied using density functional theory (DFT) . The DFT calculations can provide insights into the bond lengths, bond angles, and torsion angles, which can be compared with experimental data to validate the synthesized structures.

Chemical Reactions Analysis

Brominated indoles can participate in a range of chemical reactions due to the presence of the reactive bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The indole ring can also engage in Lewis acid-base reactions, as demonstrated by the synthesis of a triaza-phosphaadamantan-7-ium tetrafluoroborate derivative from a reaction involving a brominated indole . These reactions highlight the chemical versatility and reactivity of brominated indole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles, such as thermal stability and electronic spectra, can be assessed using spectroscopic and thermal analysis tools . The thermal stability of these compounds can be significant for their potential applications in various fields. Additionally, the molecular electrostatic potential map can reveal the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and interactions with other molecules . The NMR chemical shifts computed using the GIAO method can also provide valuable information about the electronic environment of the atoms within the molecule .

科学的研究の応用

がん治療

7-ブロモ-3-メチル-1H-インドールを含むインドール誘導体は、がん治療に有効性を示しています . これらの化合物は、がん細胞に対して生物活性を示すことが分かっています . 近年、がん治療におけるインドール誘導体の応用は注目を集めています .

抗菌活性

インドール誘導体は、抗菌性を示すことが実証されています . これらの化合物は、新しい抗菌剤の開発に利用でき、抗生物質耐性という深刻な問題に対する潜在的な解決策を提供します .

抗炎症活性

インドール誘導体は、抗炎症作用も持っています . そのため、さまざまな炎症性疾患の治療に役立ちます .

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を示しています . これらの化合物は、特に現在の世界的な状況において、新しい抗ウイルス薬の開発に利用できます .

抗酸化活性

インドール誘導体は、抗酸化作用を持つことが分かっています . 抗酸化物質は、体を守る上で重要であり、フリーラジカルによる損傷から守ります .

その他の疾患の治療

インドール誘導体は、ヒトの体におけるさまざまな他の疾患の治療に使用されてきました . これには、抗HIV活性、抗結核活性、抗糖尿病活性、抗マラリア活性、抗コリンエステラーゼ活性などがあります .

アルカロイドの合成

インドール誘導体は、特定のアルカロイドに見られる重要な部分です . これらの化合物は、細胞生物学において重要な役割を果たしており、重要な分子種および天然産物です .

創薬

インドール骨格は、多くの重要な合成医薬品分子に見られます . これは、治療のための貴重なアイデアを提供し、複数の受容体に高い親和性で結合するため、新しい有用な誘導体の開発に役立ちます .

結論として、7-ブロモ-3-メチル-1H-インドールは、他のインドール誘導体と同様に、科学研究、特に医学分野において幅広い用途を持っています。 この化合物は、そのユニークな特性により、新しい治療法や薬物の開発において貴重な化合物となっています .

作用機序

Target of Action

7-Bromo-3-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets. These receptors are often involved in key biological processes, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the targets of the compound and the nature of its interactions with these targets.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that the compound could have significant effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of the compound .

Safety and Hazards

将来の方向性

Indoles, including 7-Bromo-3-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are potential future directions .

特性

IUPAC Name |

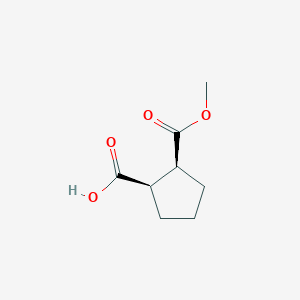

7-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHOFIYUZHKOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853355-96-1 | |

| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)